

structure elucidation of 3-(Butylaminocarbonyl)phenylboronic acid

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Compound of Interest

3-

Compound Name: *(Butylaminocarbonyl)phenylboronic acid*

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An In-depth Technical Guide on the Structure Elucidation of **3-(Butylaminocarbonyl)phenylboronic acid**

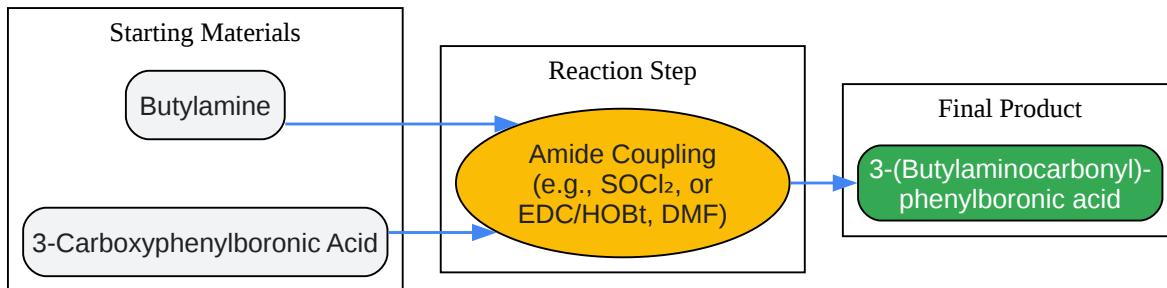
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **3-(Butylaminocarbonyl)phenylboronic acid**. Due to the absence of specific published data for this exact molecule, this guide outlines a proposed synthetic route and presents predicted analytical data based on closely related analogous compounds. The experimental protocols and data interpretation are grounded in established chemical principles and spectroscopic data from similar structures, offering a robust framework for researchers working with novel phenylboronic acid derivatives.

Proposed Synthesis

The most direct synthetic route to **3-(Butylaminocarbonyl)phenylboronic acid** involves the coupling of 3-Carboxyphenylboronic acid with butylamine. This is a standard amidation reaction that can be achieved by activating the carboxylic acid, for example, through the formation of an acid chloride or by using peptide coupling reagents.

Synthetic Workflow Diagram



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Caption: Proposed synthesis of **3-(Butylaminocarbonyl)phenylboronic acid**.

Experimental Protocol: Amide Coupling

This protocol describes the synthesis via an acid chloride intermediate.

- Acid Chloride Formation: To a solution of 3-Carboxyphenylboronic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).
- Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
- Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(chlorocarbonyl)phenylboronic acid.
- Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of butylamine (2.2 eq) and triethylamine (2.5 eq) in DCM dropwise.
- Reaction Completion: Stir the reaction mixture at room temperature overnight.
- Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield **3-(Butylaminocarbonyl)phenylboronic acid** as a solid.

Structure Elucidation Data

The following tables summarize the predicted analytical data for the target compound. These predictions are derived from spectroscopic data of analogous compounds, including N-butylbenzamide, N-tert-butylbenzamide, 3-aminophenylboronic acid, and 3-carboxyphenylboronic acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (400 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Approx. J (Hz)	Assignment
~8.20	s	-	Ar-H (H2)
~8.05	d	7.6	Ar-H (H6)
~7.85	d	7.6	Ar-H (H4)
~7.50	t	7.6	Ar-H (H5)
~8.40	t	5.5	-NH-
~3.30	q	6.8	-NH-CH ₂ -
~1.50	p	7.2	-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.35	sextet	7.4	-CH ₂ -CH ₂ -CH ₃
~0.90	t	7.4	-CH ₃

| ~8.10 | br s | - | B(OH)₂ |

Table 2: Predicted ^{13}C NMR Data (100 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
~166.5	C=O
~135.0	Ar-C (C1)
~133.0	Ar-C (C3)
~131.0	Ar-CH (C6)
~128.5	Ar-CH (C5)
~128.0	Ar-CH (C2)
~125.0	Ar-CH (C4)
~39.0	-NH-CH ₂ -
~31.5	-CH ₂ -CH ₂ -CH ₂ -CH ₃
~19.5	-CH ₂ -CH ₂ -CH ₃

| ~13.5 | -CH₃ |

Table 3: Predicted ¹¹B NMR Data (128 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~27-30 sp ² Boronic Acid	

Note: The carbon atom attached to the boron (ipso-carbon) is often difficult to observe in ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3350-3450 (broad)	O-H stretch	B(OH) ₂
~3300	N-H stretch	Amide
~3050	C-H stretch (sp ²)	Aromatic
~2960, 2870	C-H stretch (sp ³)	Butyl group
~1640	C=O stretch (Amide I)	Amide
~1580, 1480	C=C stretch	Aromatic ring
~1540	N-H bend (Amide II)	Amide
~1350	B-O stretch	Boronic acid

| ~750 | C-H out-of-plane bend | 1,3-disubstituted aromatic |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Proposed Fragment
221	[M] ⁺ (Molecular Ion)
178	[M - C ₃ H ₇] ⁺ (Loss of propyl radical via α -cleavage)
148	[M - C ₄ H ₉ N] ⁺ (Loss of butylamine)
120	[C ₇ H ₄ O ₂ B] ⁺ (Benzoylboronic acid fragment)
105	[C ₇ H ₅ O] ⁺ (Benzoyl cation)

| 77 | [C₆H₅]⁺ (Phenyl cation) |

General Experimental Protocols

NMR Spectroscopy

A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in a standard NMR tube. ¹H, ¹³C, and ¹¹B NMR spectra are acquired on a 400 MHz (or higher) spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal. For ¹¹B NMR, a quartz NMR tube may be used to avoid a broad signal from borosilicate glass.[\[2\]](#)

FT-IR Spectroscopy

The IR spectrum is recorded on an FT-IR spectrometer. For solid samples, the spectrum can be obtained by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

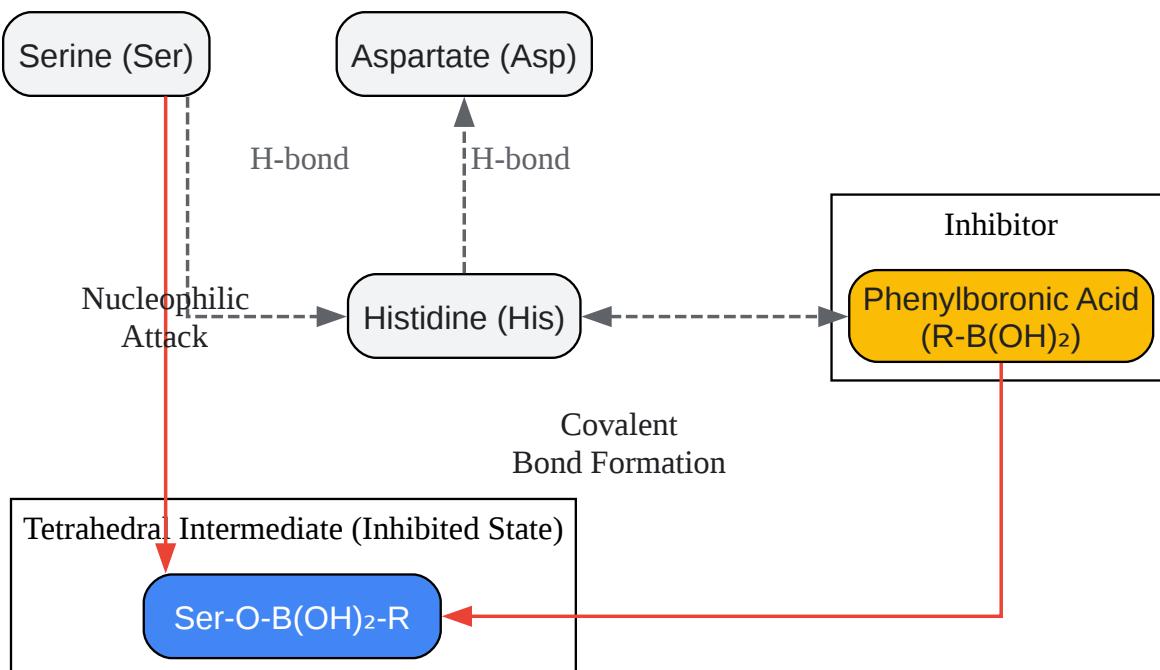
Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). For LC-MS, the sample is dissolved in a suitable solvent (e.g., methanol/water) and analyzed using electrospray ionization (ESI) in both positive and negative modes. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Biological Relevance: Serine Protease Inhibition

Phenylboronic acids are well-documented as potent inhibitors of serine proteases.[\[5\]](#)[\[6\]](#)[\[7\]](#) They act as transition-state analogues, where the electrophilic boron atom is attacked by the nucleophilic serine residue in the enzyme's active site.[\[8\]](#) This forms a stable, reversible tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.[\[9\]](#)[\[10\]](#) This mechanism is crucial in the development of therapeutic agents, including inhibitors for enzymes like β -lactamases, which are involved in antibiotic resistance, and prostate-specific antigen (PSA), a target in prostate cancer research.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Signaling Pathway Diagram: Serine Protease Inhibition



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Caption: Inhibition of a serine protease by a phenylboronic acid derivative.

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